REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:7](=O)[CH2:6][CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]1.N1CCCC1.O.[C:22]([NH2:26])(=[O:25])[C:23]#[CH:24]>C1(C)C=CC=CC=1>[CH3:1][CH:2]1[C:7]2[NH:26][C:22](=[O:25])[CH:23]=[CH:24][C:6]=2[CH2:5][N:4]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CN(CCC1=O)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
CUSTOM
|
Details
|
The reaction mixture thus obtained
|
Type
|
TEMPERATURE
|
Details
|
was heated overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel eluting with 0% to 10% MeOH in DCM
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(CC=2C=CC(NC12)=O)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |